molecular formula C11H22N2O B1530265 2-amino-N-(cyclohexylmethyl)-2-methylpropanamide CAS No. 1249390-48-4

2-amino-N-(cyclohexylmethyl)-2-methylpropanamide

Cat. No.: B1530265
CAS No.: 1249390-48-4
M. Wt: 198.31 g/mol
InChI Key: ZAKBGZSBXBJOCN-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of amino acid derivative research that began intensifying in the late 20th century. While specific documentation of its initial discovery remains limited in current literature, the compound represents part of a systematic exploration of modified amino acid structures that gained momentum with advances in synthetic organic chemistry methodologies. The compound belongs to a class of molecules that researchers have increasingly investigated as they seek to understand structure-activity relationships in biological systems and develop new synthetic pathways for complex organic molecules.

The historical significance of this compound can be understood within the framework of amino acid modification research, which has its roots in the fundamental work on protein structure and function. As researchers began to recognize the importance of non-natural amino acid derivatives in medicinal chemistry and biochemical research, compounds like this compound became subjects of interest due to their potential to serve as building blocks for more complex structures. The systematic study of such compounds has contributed to our understanding of how structural modifications can influence molecular properties and biological activities.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of amides, specifically representing a substituted propanamide derivative. The compound exhibits the molecular formula C₁₁H₂₂N₂O with a molecular weight of 198.31 grams per mole. The systematic nomenclature reflects its structural composition: the base structure is derived from 2-methylpropanamide, which has been modified through the addition of an amino group at the 2-position and a cyclohexylmethyl substituent on the nitrogen atom of the amide group.

The structural formula can be represented using the Simplified Molecular Input Line Entry System notation as CC(C)(N)C(NCC1CCCCC1)=O, which clearly delineates the connectivity of atoms within the molecule. The International Union of Pure and Applied Chemistry name for this compound is this compound, which follows standard nomenclature conventions for organic compounds. The compound also possesses a unique InChI Key identifier: ZAKBGZSBXBJOCN-UHFFFAOYSA-N, which serves as a digital fingerprint for database searches and chemical information systems.

Table 1: Chemical Identification Data for this compound

Property Value Reference
Chemical Abstracts Service Number 1249390-48-4
Molecular Formula C₁₁H₂₂N₂O
Molecular Weight 198.31 g/mol
Simplified Molecular Input Line Entry System CC(C)(N)C(NCC1CCCCC1)=O
InChI Key ZAKBGZSBXBJOCN-UHFFFAOYSA-N
PubChem Compound Identifier 61266950

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique structural features that combine elements of both amino acid chemistry and cyclic hydrocarbon systems. The compound serves as a representative example of how modifications to simple amino acid structures can create molecules with enhanced properties for specific research applications. The presence of both an amino group and an amide functionality within the same molecule provides researchers with multiple sites for potential chemical transformations and biological interactions.

The cyclohexylmethyl substituent introduces significant steric bulk and lipophilic character to the molecule, which can influence its interaction with biological membranes and protein targets. This structural feature makes the compound particularly valuable for studies investigating structure-activity relationships in medicinal chemistry. The 2-amino-2-methylpropanamide core structure is related to the non-proteinogenic amino acid 2-aminoisobutyric acid, which is known for its helix-inducing properties in peptide systems. This relationship suggests potential applications in peptide modification and conformational studies.

Research applications of this compound extend to its use as a synthetic intermediate in the preparation of more complex molecules. The dual functionality of the amino and amide groups allows for diverse chemical modifications, making it a versatile building block for organic synthesis. The compound's structure also makes it suitable for studies investigating amide bond formation and cleavage, which are fundamental processes in both synthetic and biological chemistry.

Current Research Landscape

The current research landscape surrounding this compound reflects the growing interest in specialized amino acid derivatives and their applications in various fields of chemistry and biochemistry. Contemporary research efforts focus on understanding the compound's potential as a synthetic intermediate and its role in developing new methodologies for amide synthesis. The compound has been identified as a subject of interest in pharmaceutical research, where its unique structural features may contribute to the development of new therapeutic agents.

Recent advances in synthetic methodology have enhanced the accessibility of compounds like this compound, making them more readily available for research applications. The compound can be synthesized through various approaches, with common methods involving the reaction of cyclohexylmethylamine with activated derivatives of 2-amino-2-methylpropanoic acid. Industrial production methods may employ continuous flow synthesis techniques to improve yield and purity, reflecting the increasing demand for such specialized compounds in research settings.

Table 2: Computed Chemical Properties of this compound

Property Value Reference
Topological Polar Surface Area 55.12 Ų
LogP 1.4202
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 2
Rotatable Bonds 3

The research landscape also encompasses studies of the compound's mechanism of action, which involves its interaction with specific molecular targets within biological systems. The amino group facilitates hydrogen bonding with biological molecules, while the cyclohexylmethyl group enhances lipophilicity, allowing for improved membrane permeability. These properties make the compound valuable for research into drug delivery systems and the development of compounds with enhanced bioavailability.

Current investigations into related compounds suggest that modifications to the cyclohexylmethyl substituent or the methylpropanamide core could yield derivatives with altered properties and potentially enhanced biological activities. The compound serves as a starting point for structure-activity relationship studies that aim to optimize molecular properties for specific applications. Research efforts continue to explore the compound's potential in various therapeutic areas, building upon its unique combination of structural features that distinguish it from simpler amino acid derivatives.

Properties

IUPAC Name

2-amino-N-(cyclohexylmethyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9/h9H,3-8,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKBGZSBXBJOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Summary

  • Reactants: Unprotected amino acid (e.g., 2-amino-2-methylpropanoic acid) and cyclohexylmethylamine.
  • Catalyst: B(OCH2CF3)3, 3 equivalents.
  • Solvent: Cyclopentyl methyl ether (CPME) or acetonitrile.
  • Conditions: Stirring at 80–125 °C for 5–15 hours.
  • Workup: Dilution with ethyl acetate or dichloromethane and water, followed by treatment with ion exchange resins (Amberlite IRA-743, Amberlyst A-26) to remove residual borate and amine impurities.

Advantages

  • Avoids the need for protecting groups on the amino acid.
  • Minimizes racemization, preserving stereochemistry.
  • High yields and scalability demonstrated (gram-scale synthesis).
  • Simplified purification without extensive chromatography in many cases.

Example Data Table: Direct Amidation Reaction Conditions

Parameter Details
Amino acid 2-amino-2-methylpropanoic acid
Amine Cyclohexylmethylamine
Catalyst B(OCH2CF3)3 (3 equivalents)
Solvent CPME (0.5 M) or MeCN
Temperature 80–125 °C
Reaction time 5–15 hours
Workup Ion exchange resins + solvent extraction
Yield Typically >80% (varies by substrate)

This method is supported by extensive spectroscopic data and enantiopurity analysis, confirming the retention of stereochemistry and high purity of the amide products.

Multi-Step Synthesis via Activated Carboxylic Acid Intermediates

Another approach involves the activation of the carboxylic acid group of the amino acid derivative to facilitate amide bond formation with cyclohexylmethylamine.

Typical Procedure

  • Activation: The carboxylic acid is converted to a reactive intermediate such as an acid chloride or mixed anhydride using reagents like isobutyl chloroformate in the presence of a base (e.g., triethylamine).
  • Coupling: The activated intermediate is reacted with cyclohexylmethylamine at low temperatures (-20 to 20 °C) to form the amide bond.
  • Purification: The crude product is purified by flash chromatography and recrystallization.

Example Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Activation Isobutyl chloroformate, triethylamine, THF, -10 to -20 °C Formation of mixed anhydride
Coupling Add cyclohexylmethylamine, stir 18–24 h, 20 °C 80–90 Controlled temperature to minimize side reactions
Purification Flash chromatography (silica gel), recrystallization High purity achieved

This method is well-documented in peptide and amide synthesis literature and allows for precise control over reaction parameters to optimize product quality.

Functional Group Modifications and Coupling Reactions

In some synthetic routes, additional functional group modifications such as acylation or alkylation may be employed to introduce or protect specific groups before or after amide bond formation. Coupling agents like carbodiimides (e.g., EDC, DCC) or uronium salts may be used to facilitate amide bond formation under milder conditions.

Notes on Reaction Optimization

  • Use of molecular sieves to remove water and drive the reaction forward.
  • Control of pH and temperature to reduce racemization and side reactions.
  • Employing solid-phase workup techniques to simplify purification and increase yield.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Direct Amidation with Borate Catalyst B(OCH2CF3)3, CPME/MeCN, 80–125 °C, 5–15 h No protecting groups, high yield, stereoretentive Requires specialized borate catalyst
Activation via Mixed Anhydride Isobutyl chloroformate, triethylamine, THF, low temp High control, good yields Multi-step, requires purification
Coupling with Carbodiimides EDC/DCC, amine, mild conditions Mild conditions, versatile Possible side reactions, byproducts
Functional Group Modification Acylation/alkylation steps as needed Tailored functionality Increases synthesis complexity

Research Findings and Considerations

  • The direct amidation method using B(OCH2CF3)3 is a breakthrough for synthesizing amides from unprotected amino acids, offering a streamlined, efficient route with minimal racemization.
  • Multi-step activation methods remain valuable for substrates sensitive to harsh conditions or requiring selective modifications.
  • Purification strategies such as solid-phase workup and ion-exchange resins improve product isolation and reduce chromatographic steps.
  • Reaction parameters including temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

Receptor Modulation

2-amino-N-(cyclohexylmethyl)-2-methylpropanamide has been studied for its effects on G-protein-coupled receptors (GPCRs), specifically the β2-adrenergic receptor (β2AR). Research indicates that this compound acts as a negative allosteric modulator of β2AR, influencing receptor functions and signaling pathways.

  • Mechanism of Action : The compound binds to an allosteric site on β2AR, which alters the receptor's affinity for orthosteric ligands. This modulation can shift the binding affinity of agonists like isoproterenol, demonstrating its potential in therapeutic contexts where receptor activity needs to be finely tuned .

Therapeutic Potential

The modulation of β2AR by this compound suggests its utility in treating conditions such as asthma and cardiovascular diseases. By selectively inhibiting receptor activity, it may reduce side effects associated with traditional β-agonists.

  • Case Study : A study demonstrated that this compound significantly decreased isoproterenol-induced cAMP production and β-arrestin recruitment in cell-based assays. These findings indicate that the compound could serve as a lead for developing new therapeutic agents targeting β2AR-related disorders .

Drug Discovery

The compound's unique properties make it a candidate for inclusion in DNA-encoded small molecule libraries used for high-throughput screening in drug discovery. Its ability to modulate GPCRs can facilitate the identification of novel therapeutics with improved efficacy and reduced side effects.

  • Research Insights : The use of DNA-encoded libraries allows for the rapid identification of compounds that interact with specific receptors like β2AR. The incorporation of this compound into these libraries can enhance the discovery process of new drugs .

Mechanism of Action

The mechanism by which 2-amino-N-(cyclohexylmethyl)-2-methylpropanamide exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system or industrial process in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Amide Nitrogen

Cycloalkylmethyl Substitutions

2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide CAS: CID 61266758 Formula: C₁₀H₂₀N₂O Key Difference: Cyclopentylmethyl group instead of cyclohexylmethyl. Impact: Reduced steric bulk and lower molecular weight (182.28 g/mol) may enhance solubility but reduce lipophilicity compared to the cyclohexyl analog .

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride CAS: 1220031-49-1 Formula: C₁₃H₂₆ClN₃O Key Difference: N-Ethyl and N-cyclohexyl substituents; hydrochloride salt form.

Heteroatom-Containing Substituents

(2R)-2-Amino-N-methoxy-N-methylpropanamide CAS: 114684-51-4 Formula: C₅H₁₂N₂O₂ Key Difference: Methoxy and methyl groups on the amide nitrogen; (2R) stereochemistry. Impact: Stereospecific interactions may influence binding affinity in chiral environments .

2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride CAS: 1219957-57-9 Formula: C₈H₂₁Cl₂N₃O Key Difference: Dimethylaminoethyl substituent; dihydrochloride salt. Impact: Tertiary amine introduces basicity, while the dihydrochloride salt enhances solubility for intravenous applications .

Backbone Modifications

3-(1H-Benzotriazol-1-yl)-2-methylpropanamide CAS: Not listed (see ). Formula: C₁₀H₁₂N₄O Key Difference: Benzotriazole ring replaces the cyclohexylmethyl group. Impact: Forms robust N–H···O/N–H···N hydrogen-bonded networks in crystal structures, improving thermal stability but reducing solubility .

Stereochemical Variations

(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide CAS: 1354002-42-8 Formula: C₁₉H₂₉N₃O Key Difference: Chiral cyclohexyl-benzyl-cyclopropylamine substituent. Impact: Stereochemistry modulates receptor selectivity, particularly in peptidomimetic drug design .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Profile
This compound 1249390-48-4 C₁₁H₂₂N₂O 198.31 Cyclohexylmethyl Low (hydrophobic)
2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide CID 61266758 C₁₀H₂₀N₂O 182.28 Cyclopentylmethyl Moderate
(2R)-2-Amino-N-methoxy-N-methylpropanamide 114684-51-4 C₅H₁₂N₂O₂ 132.16 Methoxy, methyl (R-configuration) High (polar groups)
2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride 1219957-57-9 C₈H₂₁Cl₂N₃O 246.18 Dimethylaminoethyl (ionized) Very high (salt form)

Research Findings

  • Synthetic Efficiency : The parent compound (CAS 1249390-48-4) is synthesized in high yield (92%) via Boc-protection strategies, outperforming benzotriazolyl analogs (32% yield) .
  • Crystallography : Cyclohexylmethyl and benzotriazolyl derivatives exhibit distinct packing modes—hydrophobic interactions dominate in the former, while hydrogen bonding is critical in the latter .
  • Biological Relevance : Introduction of charged groups (e.g., dihydrochloride salts) or chiral centers enhances target specificity, as seen in Capromorelin derivatives .

Biological Activity

2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C10H17N2OC_{10}H_{17}N_2O. It features an amine group, a cyclohexylmethyl moiety, and a methyl group, which contribute to its unique chemical properties.

The compound is believed to interact with various biological targets, including receptors and enzymes. Its mechanism may involve:

  • Binding Affinity : The compound shows potential binding to G-protein-coupled receptors (GPCRs), which play crucial roles in cell signaling.
  • Modulation of Receptor Activity : It may act as a modulator, influencing the activity of specific receptors involved in various physiological processes.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. Key findings include:

  • Receptor Modulation : Studies indicate that the compound can act as a negative allosteric modulator for certain GPCRs, specifically the β2-adrenergic receptor (β2AR) . This modulation can lead to decreased signaling pathways associated with cardiovascular and pulmonary functions.

In Vivo Studies

In vivo experiments have shown that the compound can affect various biological systems:

  • Tumor Growth Inhibition : Preliminary studies suggest that the compound may inhibit tumor growth by affecting DNA synthesis in cancer cells . The inhibition was more pronounced in certain tumor types compared to normal tissues.

Data Table: Summary of Biological Activities

Biological ActivityIn Vitro FindingsIn Vivo Findings
Receptor Modulation Negative allosteric modulation of β2AR Reduced tumor growth
DNA Synthesis Inhibition Significant inhibition observed Greater inhibition in specific tumors
Cytotoxic Effects Induces apoptosis in cultured cells Varies with dosage and administration method

Case Studies

  • Case Study on Tumor Response : A study involving animal models demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups. The mechanism was linked to enhanced apoptosis and reduced cell proliferation rates.
  • Cardiovascular Impact Study : Another study assessed the effects of the compound on heart rate and blood pressure through β2AR modulation. Results indicated a dose-dependent decrease in heart rate, suggesting potential therapeutic applications in managing cardiovascular conditions.

Q & A

Q. Basic Research Focus

  • X-ray crystallography : SHELXL (via SHELX suite) refines crystal structures, confirming stereochemistry and hydrogen-bonding networks. For example, cyclohexyl group chair conformations are resolved with R-factors < 0.05 .
  • NMR : 1H^1H NMR (400 MHz, CDCl3_3) reveals distinct signals for the cyclohexylmethyl group (δ 1.2–1.8 ppm, multiplet) and amide protons (δ 6.5–7.0 ppm, broad singlet). 13C^{13}C NMR confirms the quaternary carbon at δ 45–50 ppm .

Advanced Consideration : Dynamic NMR can detect restricted rotation in the amide bond, while NOESY correlations validate spatial proximity between the cyclohexyl and methyl groups .

What computational methods predict the reactivity and stability of this compound under varying pH and temperature?

Q. Advanced Research Focus

  • DFT calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets model protonation states. The amino group pKa_a is ~8.5, favoring cationic forms in acidic conditions .
  • MD simulations : GROMACS assesses conformational stability; the cyclohexyl group adopts equatorial positions to minimize steric strain with the propanamide backbone .
  • Degradation pathways : Accelerated stability testing (40°C, 75% RH) shows <5% decomposition over 30 days, with hydrolysis at the amide bond as the primary degradation route .

How does the compound interact with biological targets, and what assays validate its enzyme inhibition potential?

Q. Advanced Research Focus

  • Kinase inhibition : Screening against EGFR and HER2 (IC50_{50} values: 1–10 µM) using fluorescence polarization assays. The cyclohexyl group enhances hydrophobic binding to ATP pockets .
  • Cellular uptake : LC-MS/MS quantifies intracellular concentrations in HeLa cells (Cmax_{max}: 50 µM at 24 h), correlating with antiproliferative activity (EC50_{50}: 15 µM) .
  • Metabolic stability : Microsomal assays (human liver microsomes) show t1/2_{1/2} > 2 h, suggesting moderate hepatic clearance .

What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

Q. Advanced Research Focus

  • HPLC-MS/MS : C18 columns (3.5 µm, 150 mm) with 0.1% formic acid in H2 _2O/ACN gradients resolve impurities (e.g., deaminated byproducts) at LOD 0.1 ng/mL .
  • Forced degradation : Exposure to UV light (254 nm) generates photolytic impurities (e.g., cyclohexylmethanol), identified via HRMS and controlled by amber glass storage .

How do structural modifications (e.g., halogenation) alter the compound’s physicochemical and pharmacological properties?

Q. Advanced Research Focus

  • Halogenation at the methyl group : Introducing Cl or Br increases logP (from 2.1 to 2.8) but reduces aqueous solubility (from 15 mg/mL to 5 mg/mL).
  • Biological impact : Brominated analogs show enhanced BBB permeability (Papp_{app}: 8 × 106^{-6} cm/s) in MDCK-MDR1 assays, suggesting CNS activity potential .

What comparative studies exist between this compound and its structural analogs?

Q. Basic Research Focus

  • Cyclohexyl vs. phenyl analogs : Cyclohexyl derivatives exhibit 3-fold higher metabolic stability (t1/2_{1/2}: 2.5 h vs. 0.8 h) due to reduced CYP3A4 affinity .
  • Methylpropanamide vs. ethanamide : The methyl group in the propanamide backbone improves crystallinity (melting point: 135–137°C vs. 110–112°C), aiding formulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(cyclohexylmethyl)-2-methylpropanamide
Reactant of Route 2
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2-amino-N-(cyclohexylmethyl)-2-methylpropanamide

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